1,3-Pentadiene

Description

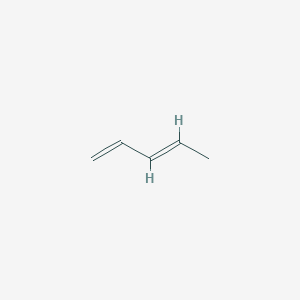

Structure

3D Structure

Properties

IUPAC Name |

(3E)-penta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJHHCWVYXUKFD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8, CH2(CH)3CH3 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-62-6 | |

| Record name | 1,3-Pentadiene, (3E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858710 | |

| Record name | (3E)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

109 °F at 760 mmHg (NFPA, 2010), 42 °C | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |

| Record name | 1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Cyclopentene | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-Penta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041050311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5, polymd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068308156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Piperylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5, polymd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTADIENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OA1GPF8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-222 °F (USCG, 1999), -87.5 °C, -87 °C | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Guide: 1,3-Pentadiene (Piperylene) in Synthesis and Application

Executive Summary

1,3-Pentadiene (Piperylene) is a linear C5 diene often treated as a commodity byproduct of ethylene production, yet it possesses unique steric and electronic properties critical for precision organic synthesis. Unlike its symmetric homolog 1,3-butadiene, the terminal methyl group of 1,3-pentadiene introduces significant regiochemical control in Diels-Alder cycloadditions and influences the microstructure of cationic polymers.

This guide moves beyond basic property listing to analyze the causality between the diene’s isomeric composition and its reactivity profile, providing actionable protocols for purification, handling, and application in pharmaceutical scaffold construction.

Chemical Identity and Isomerism

Commercial 1,3-pentadiene is rarely a single isomer. It exists as a mixture of trans (E) and cis (Z) stereoisomers. Distinguishing these is critical for experimental reproducibility, as the cis isomer is kinetically disadvantaged in [4+2] cycloadditions due to steric clash in the reactive s-cis conformation.

CAS Number Matrix

| Identity | CAS Number | Description |

| Generic / Mixture | 504-60-9 | Standard commercial grade (typically ~60-70% trans, ~30-40% cis).[1] |

| (E)-1,3-Pentadiene | 2004-70-8 | Trans-isomer.[1] The reactive component in most Diels-Alder applications. |

| (Z)-1,3-Pentadiene | 1574-41-0 | Cis-isomer.[1][2] Often inert in cycloadditions; requires isomerization for utility. |

Physicochemical Profile

The physical properties below highlight the volatility and flammability hazards inherent to C5 dienes.

| Property | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mixture (Typical) |

| Molecular Weight | 68.12 g/mol | 68.12 g/mol | 68.12 g/mol |

| Boiling Point | 42.0 °C | 44.0 °C | 42–44 °C |

| Density (20°C) | 0.676 g/mL | 0.691 g/mL | ~0.68 g/mL |

| Flash Point | -28 °C (Closed Cup) | -28 °C | -28 °C |

| Vapor Pressure | ~53 kPa (25°C) | ~53 kPa (25°C) | High |

| Solubility | Miscible in EtOH, Ether | Miscible in EtOH, Ether | Insoluble in H₂O |

| Stabilizer | TBC (tert-Butylcatechol) | TBC | TBC (50–200 ppm) |

Critical Insight: The close boiling points (ΔT ≈ 2°C) make fractional distillation difficult. Chemical separation (reacting the trans isomer with maleic anhydride) or super-fractionation is required for high isomeric purity [1].

Synthetic Utility and Mechanism[5]

Diels-Alder Cycloaddition in Drug Design

In pharmaceutical synthesis, 1,3-pentadiene serves as a "masked" crotyl equivalent. Its utility is defined by the Ortho/Para Rule of regioselectivity.[3] The terminal methyl group acts as an electron-donating group (EDG), directing the addition of electron-deficient dienophiles.

Mechanistic Causality:

-

Conformation: The diene must adopt the s-cis conformation to react.

-

Steric Barrier: In (Z)-1,3-pentadiene, the terminal methyl group clashes with the C1 hydrogen in the s-cis form (known as the "terminal methyl effect"), raising the activation energy significantly compared to the (E)-isomer.

-

Regiocontrol: The C1-methyl group polarizes the HOMO coefficients, favoring formation of "ortho" (1,2-substituted) or "para" (1,4-substituted) cyclohexenes, avoiding the "meta" isomer.

Case Study: Antibiotic Synthesis (BE-43472B) Research into bisanthraquinone antibiotics (e.g., BE-43472B) utilizes the regioselective Diels-Alder reaction of substituted dienes (analogous to 1,3-pentadiene derivatives) with juglone dienophiles.[4] The polarity of the diene dictates the regiochemical outcome, critical for establishing the correct stereocenters in the pharmacophore [2].

Figure 1: Conformational gating in Diels-Alder reactions of 1,3-pentadiene. The (E)-isomer readily accesses the reactive s-cis state, while the (Z)-isomer is kinetically inhibited.

Cationic Polymerization (Resin Synthesis)

1,3-Pentadiene is a primary monomer for "C5 Hydrocarbon Resins" used in adhesives (tackifiers). The mechanism is cationic, typically initiated by Lewis acids (AlCl₃, TiCl₄).

Microstructure Control: Unlike radical polymerization, cationic pathways in 1,3-pentadiene are sensitive to solvent polarity and temperature, which influence the ratio of 1,2-addition vs. 1,4-addition.

Figure 2: Cationic polymerization cycle for 1,3-pentadiene. Chain transfer is the dominant termination step, resulting in low molecular weight resins [3].

Experimental Protocols

Purification (Removal of TBC Inhibitor)

Commercial samples contain 4-tert-butylcatechol (TBC) to prevent peroxide formation and polymerization. TBC must be removed before catalytic applications.

Method A: Flash Distillation (Preferred for Anhydrous Applications)

-

Assemble a short-path distillation apparatus under N₂ or Ar atmosphere.

-

Maintain pot temperature below 60°C (using a water bath) to prevent thermal polymerization.

-

Collect the fraction boiling at 42–44°C.

-

Validation: The distillate should be colorless. A yellow tint indicates oxidation or carryover of TBC.

Method B: Caustic Wash (Preferred for Large Volumes)

-

Wash 1,3-pentadiene with 10% NaOH or KOH solution (1:5 v/v ratio) in a separatory funnel. TBC forms a water-soluble phenoxide salt (dark brown/red color).

-

Repeat until the aqueous layer is colorless.

-

Wash with deionized water (3x) to remove residual base.

-

Dry over anhydrous MgSO₄ and filter.

Purity Assay: Maleic Anhydride Titration

This protocol specifically quantifies the conjugated diene content (specifically the trans isomer and cis isomer at slow rates), distinguishing it from mono-olefin impurities.

-

Reagent: Prepare 0.1 M Maleic Anhydride (MA) in toluene.

-

Reaction: Mix a known mass of 1,3-pentadiene sample with excess MA solution.

-

Reflux: Heat to reflux for 1 hour. (The Diels-Alder adduct forms).[5][6]

-

Hydrolysis: Cool and add water to hydrolyze unreacted maleic anhydride to maleic acid.

-

Titration: Titrate the maleic acid with standardized NaOH using phenolphthalein indicator.

-

Calculation: The difference in titer between a blank and the sample corresponds to the MA consumed, directly proportional to the diene content.

Safety and Handling (E-E-A-T)

Peroxide Formation

1,3-Pentadiene is a Class C Peroxide Former (peroxides accumulate upon concentration).

-

Mechanism: Allylic hydrogens abstract easily, reacting with O₂ to form hydroperoxides.

-

Protocol: Test for peroxides using KI starch paper before any distillation. If positive (>10 ppm), treat with ferrous sulfate or pass through activated alumina. Never distill to dryness.

Flammability[1][10]

-

Static Discharge: The liquid has low conductivity. Ground all transfer lines and vessels.[8] Use antistatic additives if pumping large volumes.

Polymerization Hazard

Exothermic polymerization can occur if heated with acidic impurities or active metal surfaces. Store below 25°C, preferably inhibited with TBC, and under an inert atmosphere (Nitrogen blanket).

References

-

PubChem. (n.d.). 1,3-Pentadiene Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Nicolaou, K. C., et al. (2005). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. National Institutes of Health (PMC). Retrieved from [Link]

-

Kostjuk, S. V., et al. (2016). New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. Polymer Chemistry (RSC). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Pentadiene.[1][2][7][8][9][10][11][12][13] National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. CAS 1574-41-0: cis-1,3-Pentadiene | CymitQuimica [cymitquimica.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. youtube.com [youtube.com]

- 7. ICSC 1722 - 1,3-PENTADIENE [chemicalsafety.ilo.org]

- 8. 1,3-PENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,3-Pentadiene, cis + trans | C10H16 | CID 90478691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. CIS-1,3-PENTADIENE | 1574-41-0 [chemicalbook.com]

- 12. US20120116119A1 - Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone - Google Patents [patents.google.com]

- 13. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Health and Safety of 1,3-Pentadiene for Laboratory Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling, storage, and disposal of 1,3-pentadiene (piperylene) in a research and development environment. It is intended for researchers, scientists, and drug development professionals who may work with this highly flammable and reactive compound. This document moves beyond standard safety data sheets to provide practical, in-depth knowledge to ensure a safe laboratory environment.

Understanding the Intrinsic Hazards of 1,3-Pentadiene

1,3-Pentadiene is a colorless, volatile liquid with a distinct acrid odor.[1] As a conjugated diene, its chemical properties are dictated by the two double bonds in its structure, which are the source of both its utility in synthesis and its primary hazards. The commercial product is typically a mixture of cis and trans isomers.[2]

Extreme Flammability

The most immediate and significant hazard associated with 1,3-pentadiene is its extreme flammability. It has a very low flash point of approximately -28°C (-18°F), meaning it can be ignited by a spark or hot surface at well below room temperature.[2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario.[2] Vapors can also form explosive mixtures with air within a range of 2.0% to 8.3%.[3]

Reactivity and Instability

Beyond its flammability, 1,3-pentadiene presents several reactivity hazards that are critical for laboratory personnel to understand:

-

Peroxide Formation: Like many ethers and dienes, 1,3-pentadiene can undergo autoxidation upon exposure to atmospheric oxygen to form explosive peroxides.[1][4] This process is accelerated by light and heat. Over time, the concentration of these peroxides can increase, and if the solvent evaporates, the peroxides can crystallize into a shock-sensitive, explosive solid.

-

Polymerization: In the presence of catalysts such as acids, or upon heating, 1,3-pentadiene can undergo exothermic polymerization.[1][4] If this occurs within a sealed container, the buildup of pressure can lead to a violent rupture.[1]

-

Violent Reactions: 1,3-Pentadiene can react vigorously with strong oxidizing agents.[1][4] It may also react exothermically with reducing agents to release hydrogen gas.[4]

Toxicological Profile and Health Effects

Based on available data, 1,3-pentadiene is considered to have a low order of acute toxicity.[5] However, exposure can still result in adverse health effects, primarily through inhalation and direct contact.

Routes of Exposure and Symptoms

-

Inhalation: This is the primary route of exposure in a laboratory setting.[5] Vapors can cause irritation of the eyes and respiratory tract.[6] High concentrations may lead to central nervous system depression, with symptoms such as dizziness, drowsiness, headache, and nausea.[3]

-

Skin Contact: Direct contact with liquid 1,3-pentadiene can cause skin irritation, characterized by redness and a burning sensation.[3]

-

Eye Contact: Vapors and liquid are irritating to the eyes, causing redness and pain.[3]

-

Ingestion: If swallowed, 1,3-pentadiene poses a significant aspiration hazard. It can be drawn into the lungs, potentially causing a severe chemical pneumonitis.[2]

Chronic Toxicity and Carcinogenicity

There is limited data on the long-term health effects of 1,3-pentadiene in humans.[5] However, it's worth noting that the structurally similar compound, 1,3-butadiene, is classified as a probable human carcinogen.[4] While studies on 1,3-pentadiene have not shown it to be genotoxic or carcinogenic, its structural similarity to a known carcinogen warrants a conservative approach to minimizing exposure.[5]

Isomer-Specific Toxicity

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH for 1,3-pentadiene (piperylene).[3] However, given its irritant properties and the established limits for the related compound 1,3-butadiene (OSHA PEL of 1 ppm TWA), it is prudent to maintain workplace exposures at the lowest reasonably achievable level.[7]

Laboratory Handling and Safety Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with 1,3-pentadiene.

Engineering Controls

-

Ventilation: All work with 1,3-pentadiene must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ignition Source Control: All potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.[9]

-

Grounding and Bonding: When transferring 1,3-pentadiene between metal containers, proper grounding and bonding procedures must be followed to prevent the buildup of static electricity, which can serve as an ignition source.[10]

-

Tools: Use non-sparking tools when opening or handling containers of 1,3-pentadiene.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[8]

-

Skin Protection: Wear a flame-resistant lab coat and appropriate solvent-resistant gloves. Nitrile gloves may provide splash protection, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Storage and Handling

-

Containers: Store 1,3-pentadiene in tightly sealed containers, away from light and heat.[8]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and other incompatible materials.[10]

-

Temperature: For long-term storage, refrigeration in a flammables-rated refrigerator is recommended to minimize vapor pressure and slow the rate of peroxide formation.[8]

-

Inhibitors: Commercial 1,3-pentadiene is often supplied with an inhibitor (such as TBC or BHT) to prevent polymerization. Be aware of the inhibitor's depletion over time.

Peroxide Management Protocol

The potential for peroxide formation requires a rigorous management plan.

Step-by-Step Peroxide Testing

-

Visual Inspection: Before opening any container of 1,3-pentadiene that has been stored for an extended period, visually inspect it for any signs of peroxide formation, such as crystallization around the cap or within the liquid. Do not move or open the container if crystals are present. Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Date Containers: All containers of peroxide-forming chemicals must be dated upon receipt and upon opening.

-

Testing Frequency: Test for peroxides before each use if the container has been open for more than 3-6 months, or as specified by your institution's policy.

-

Testing Method: Use commercially available peroxide test strips for a semi-quantitative measurement. Dip the strip into the liquid and compare the resulting color to the chart provided.

-

Action Levels:

-

< 30 ppm: Safe for use.

-

30-100 ppm: Use with caution. Avoid distillation or evaporation.

-

> 100 ppm: Do not use. The material should be decontaminated or disposed of as hazardous waste. Contact your EHS department.

-

Step-by-Step Peroxide Neutralization (for concentrations < 100 ppm)

This procedure should only be performed by trained personnel.

-

Preparation: Work in a chemical fume hood and wear appropriate PPE.

-

Neutralizing Solution: Prepare a fresh 5% solution of sodium metabisulfite or ferrous sulfate in deionized water.

-

Procedure:

-

Transfer the 1,3-pentadiene to a separatory funnel.

-

Add an equal volume of the neutralizing solution.

-

Gently shake the funnel, venting frequently to release any pressure buildup.

-

Allow the layers to separate and discard the aqueous (bottom) layer.

-

Wash the 1,3-pentadiene with deionized water to remove any residual neutralizing agent.

-

Dry the 1,3-pentadiene over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

-

-

Re-testing: After treatment, re-test the 1,3-pentadiene to ensure the peroxide concentration is below the acceptable limit.

-

Inhibitor: Consider adding a fresh amount of inhibitor if the material is to be stored again.

Emergency Procedures

Spills

-

Small Spills (inside a fume hood):

-

Eliminate all ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial solvent absorbent.

-

Using non-sparking tools, collect the absorbed material into a sealable container.

-

Wipe the area with a cloth, and place the cloth in the waste container.

-

Label the container as hazardous waste and arrange for disposal through your EHS department.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area and alert nearby personnel.

-

Eliminate all ignition sources if it is safe to do so.

-

Close the laboratory doors and prevent re-entry.

-

Contact your institution's EHS or emergency response team immediately.

-

Fire

-

Small Fires: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide (CO2), or foam extinguisher.[6] Do not use water, as it may be ineffective and can spread the flammable liquid.[3]

-

Large Fires: Evacuate the area immediately and activate the fire alarm.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈ | [8] |

| Molecular Weight | 68.12 g/mol | [6] |

| Boiling Point | 42 °C (108 °F) | [6] |

| Melting Point | -87 °C (-125 °F) | [2] |

| Flash Point | -28 °C (-18 °F) | [2] |

| Density | 0.683 g/cm³ at 25 °C | [8] |

| Vapor Pressure | 452 hPa at 20 °C | [8] |

| Vapor Density | 2.35 (Air = 1) | [2] |

| Lower Explosive Limit | 2.0% | [3] |

| Upper Explosive Limit | 8.3% | [3] |

References

-

1,3-PENTADIENE CAS N°:504-60-9 - OECD Existing Chemicals Database. (n.d.). Retrieved January 31, 2026, from [Link]

-

Piperylene Safety Guide | PDF | Firefighting | Combustion - Scribd. (n.d.). Retrieved January 31, 2026, from [Link]

-

Piperylene - Braskem. (2021, October 28). Retrieved January 31, 2026, from [Link]

-

1,3 butadiene proposed standard: What's in store for industry? - ProQuest. (1996, July 1). Retrieved January 31, 2026, from [Link]

-

SAFETY DATA SHEET - Airgas. (2018, July 18). Retrieved January 31, 2026, from [Link]

-

3.4 Reactions of 1,3-Butadiene – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 31, 2026, from [Link]

-

BUTADIENE (1,3-BUTADIENE) | Occupational Safety and Health Administration - OSHA. (2024, April 3). Retrieved January 31, 2026, from [Link]

-

Addition Reaction to 1,3 Butadiene - YouTube. (2014, June 5). Retrieved January 31, 2026, from [Link]

-

ICSC 1722 - 1,3-PENTADIENE. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ICSC 1722 - 1,3-PENTADIENE [chemicalsafety.ilo.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. epa.gov [epa.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. 1,3-PENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1,3 butadiene proposed standard: What's in store for industry? - ProQuest [proquest.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. braskem.com.br [braskem.com.br]

Commercial availability of 1,3-Pentadiene isomers

An In-depth Technical Guide to the Commercial Availability of 1,3-Pentadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Pentadiene, commonly known as piperylene, is a pivotal C5 hydrocarbon that serves as a fundamental building block in the synthesis of polymers, resins, adhesives, and a variety of fine chemicals.[1][2] As a conjugated diene, it exists primarily as two geometric isomers: (E)-1,3-pentadiene (trans) and (Z)-1,3-pentadiene (cis). The distinct reactivity and physical properties of these isomers make a comprehensive understanding of their commercial availability, synthesis, and purification essential for researchers and chemical process developers. This guide provides a detailed technical overview of 1,3-pentadiene isomers, focusing on their commercial sources, laboratory-scale synthesis protocols, isomer separation techniques, and applications in research and development, particularly in areas relevant to drug discovery and materials science.

Introduction to 1,3-Pentadiene Isomers

1,3-Pentadiene is a volatile and highly flammable colorless liquid.[2][3] It is not typically produced intentionally but is obtained as a significant byproduct from the steam cracking of naphtha and other hydrocarbons during the production of ethylene.[1][4] The crude C5 stream from these crackers contains a mixture of hydrocarbons from which piperylene is isolated, usually through extractive distillation.[1][5]

The utility of 1,3-pentadiene in chemical synthesis is primarily derived from its conjugated diene structure, which makes it an excellent substrate for a variety of reactions, most notably Diels-Alder cycloadditions and polymerizations.[4][6][7] The stereochemistry of the diene—whether it is the (E) or (Z) isomer—can significantly influence reaction kinetics, regioselectivity, and the stereochemical outcome of the products. Therefore, access to either the isomer mixture or the purified individual isomers is critical for controlled chemical synthesis.

Commercial Availability and Forms

Commercially, 1,3-pentadiene is most commonly supplied as a mixture of its (E) (trans) and (Z) (cis) isomers. The composition of this mixture can vary, but technical-grade piperylene often contains a higher proportion of the more thermodynamically stable trans-isomer.[3][8] Shell Chemicals, for instance, notes that their commercial piperylene has a purity of about 75%.[1] Purified forms of both the individual (E) and (Z) isomers are also available from various chemical suppliers, typically at higher costs and in smaller quantities suitable for laboratory research.

The choice between using a technical-grade mixture or a purified isomer depends entirely on the specific application. For bulk polymerization in the manufacturing of resins and adhesives, an isomer mixture is often sufficient.[1] However, for stereospecific synthesis, such as in the development of pharmaceutical intermediates, a pure isomer is almost always required.

| Supplier/Manufacturer | Product Name/Grade | Typical Purity/Composition | Available Quantities |

| Sigma-Aldrich (Merck) | trans-1,3-Pentadiene | 90% | Gram to Kilogram |

| Sigma-Aldrich (Merck) | cis-1,3-Pentadiene | ≥97% (GC) | Milligram to Gram |

| AK Scientific | 1,3-Pentadiene | Not specified | Milliliter |

| American Custom Chemicals | 1,3-PENTADIENE | 95.00% | Gram |

| Biosynth | (3E)-1,3-Pentadiene | Not specified | Gram to Multi-Kilogram |

| Fisher Scientific | cis-1,3-Pentadiene, 97% (GC) | ≥97% (GC) | 250 mg |

| Kai Yen International | Piperylene | ≥67.0% (Total Piperylene), ≥42.0% (Trans) | Industrial Scale |

| LookChem Suppliers | 1,3-PENTADIENE | 95.00% - 99.9% | Gram to Bulk |

This table is a representative summary and is not exhaustive. Availability and specifications should be confirmed with the respective suppliers.

Physicochemical Properties of (E)- and (Z)-1,3-Pentadiene

The (E) and (Z) isomers of 1,3-pentadiene exhibit distinct physical properties, which are crucial for their separation and handling. The slight difference in their boiling points allows for fractional distillation, although this is challenging on an industrial scale.

| Property | (E)-1,3-Pentadiene (trans) | (Z)-1,3-Pentadiene (cis) | References |

| CAS Number | 2004-70-8 | 1574-41-0 | [9][10] |

| Molecular Formula | C₅H₈ | C₅H₈ | [9][10] |

| Molecular Weight | 68.12 g/mol | 68.12 g/mol | [3] |

| Boiling Point | 42-42.3 °C | 44-44.7 °C | [8][11][12] |

| Melting Point | -87 °C | -141 °C | [8][11][12] |

| Density | 0.683 g/mL at 25 °C | 0.676 g/mL at 20 °C | [11][12] |

| Refractive Index (n20/D) | 1.430 | 1.433 | [12][13] |

| Appearance | Colorless liquid | Colorless liquid | [3] |

Synthesis and Purification Strategies

While industrial supply relies on isolation from C5 streams, laboratory-scale synthesis and purification are essential for accessing specific isomers or high-purity material when commercial sources are unsuitable.

Laboratory Synthesis Protocols

Several synthetic routes to 1,3-pentadiene have been established, offering flexibility in starting materials and targeting specific isomer ratios.

This acid-catalyzed dehydration is a straightforward method that typically yields a mixture of pentene isomers, including 1,3-pentadiene. The causality here lies in the formation of a secondary carbocation, which can undergo rearrangement and elimination to form the conjugated diene system.

-

Apparatus Setup : Assemble a fractional distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

-

Reaction : To pentan-2-ol in the reaction flask, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

-

Heating : Gently heat the mixture. The lower-boiling pentene products will distill as they are formed.

-

Collection : Collect the distillate in a receiver cooled in an ice bath.

-

Workup : Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Purification : The resulting mixture of pentenes can be carefully fractionally distilled to isolate the 1,3-pentadiene fraction.

This multi-step synthesis offers greater control and is a classic demonstration of C=C bond formation and subsequent elimination to create a diene.[14]

-

Step 1: Wittig Reaction : React butanal with methylenetriphenylphosphorane (generated from methyltriphenylphosphonium bromide and a strong base like n-BuLi) in an appropriate solvent (e.g., THF) to synthesize 1-pentene. The ylide attacks the aldehyde carbonyl, leading to the formation of the alkene.[14]

-

Step 2: Allylic Bromination : Treat the 1-pentene with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This selectively brominates the allylic position to yield 3-bromo-1-pentene.[14]

-

Step 3: Dehydrohalogenation : React the 3-bromo-1-pentene with a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK). The hindered nature of the base favors the E2 elimination pathway to form the conjugated 1,3-pentadiene product over substitution.[14]

Caption: Workflow for the synthesis of 1,3-pentadiene from butanal.

Purification and Isomer Separation

The separation of (E) and (Z) isomers from each other or from other C5 hydrocarbons is a significant challenge due to their similar boiling points.

A classic and effective method for removing the (E)-isomer from a mixture is to exploit its higher reactivity as a diene in the Diels-Alder reaction.[15] Maleic anhydride is an excellent dienophile for this purpose. The resulting adduct has a much higher boiling point and can be easily separated.

-

Reaction Setup : In a round-bottom flask, dissolve the mixture of 1,3-pentadiene isomers in a suitable solvent like diethyl ether or benzene.

-

Reagent Addition : Add a slight molar excess of maleic anhydride relative to the amount of the (E)-isomer present in the mixture. A small amount of a polymerization inhibitor like hydroquinone can also be added.[15]

-

Reaction Conditions : Stir the mixture at room temperature (or slightly elevated, ~40 °C) until the reaction is complete (monitor by GC).[15] The (E)-isomer reacts significantly faster than the sterically hindered (Z)-isomer.

-

Separation : The unreacted (Z)-1,3-pentadiene, being highly volatile, can be separated from the high-boiling Diels-Alder adduct by simple distillation.

-

Final Purification : The collected distillate, now enriched in the (Z)-isomer, can be further purified by fractional distillation if necessary.

Caption: Purification workflow to separate (Z)-1,3-pentadiene via Diels-Alder.

Applications in Research and Drug Development

The conjugated diene system of 1,3-pentadiene makes it a valuable C5 synthon for constructing more complex molecular architectures.

-

Diels-Alder Cycloadditions : As a substituted diene, 1,3-pentadiene is a versatile reactant in [4+2] cycloaddition reactions to form substituted cyclohexene rings.[7] This is one of the most powerful methods for constructing six-membered rings, which are common structural motifs in a vast number of natural products and active pharmaceutical ingredients (APIs). The stereochemistry of the starting diene directly translates to the stereochemistry of the product, making isomerically pure pentadiene crucial for asymmetric synthesis.

-

Polymer Synthesis : 1,3-pentadiene is a monomer used in the production of specialty synthetic rubbers and plastics.[3][16] Research into the living anionic polymerization of (E) and (Z) isomers of 1,3-pentadiene has demonstrated the ability to create well-defined block copolymers with specific microstructures and properties.[4]

-

Telomerization and Functionalization : Palladium-catalyzed telomerization of dienes like 1,3-pentadiene with nucleophiles allows for the synthesis of valuable linear C10 compounds.[17] Furthermore, reactions like hydroformylation and carbonylation can introduce functional groups, converting the simple hydrocarbon into more complex intermediates for fine chemical synthesis.[17][18]

Safety, Handling, and Storage

1,3-Pentadiene is a hazardous chemical that requires careful handling.

-

Flammability : It is a highly flammable liquid with a low flash point and should be handled in a well-ventilated area, away from all sources of ignition.[1][3][11]

-

Polymerization : As a diene, it can undergo spontaneous polymerization, especially if heated or contaminated.[3] This reaction can be violent if it occurs within a sealed container. Commercial preparations are typically stabilized with an inhibitor such as butylated hydroxytoluene (BHT).[2]

-

Peroxide Formation : Like many unsaturated hydrocarbons, it can form explosive peroxides upon exposure to air and light. It should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Storage : For long-term stability, 1,3-pentadiene should be stored in a refrigerator (2-8°C) in a tightly sealed container with an inhibitor.[12][13]

-

Toxicity : Vapors can be irritating to the eyes and respiratory system.[3] It is suspected of causing genetic defects and may have other long-term health effects.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

The isomers of 1,3-pentadiene are versatile and economically important platform chemicals. While commercially available primarily as a technical-grade mixture of (E) and (Z) isomers suitable for industrial polymer applications, purified isomers can be procured from specialty chemical suppliers for high-precision research and development. An understanding of laboratory-scale synthesis and purification techniques, particularly the selective Diels-Alder reaction, provides researchers with the autonomy to access high-purity isomers when needed. The pivotal role of 1,3-pentadiene as a diene in cycloaddition reactions and as a monomer in controlled polymerizations ensures its continued relevance in the fields of organic synthesis, materials science, and drug development.

References

-

Penta-1,3-diene - LookChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62204, 1,3-Pentadiene. Retrieved January 31, 2026, from [Link].

-

Liu, K., et al. (2023). 1,3-Pentadiene-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis. National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 1,3-Pentadiene, (E)-. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

kierlani. (2017). How to synthesize 1,3-pentadiene from butanal? Chemistry Stack Exchange. Retrieved January 31, 2026, from [Link]

-

Li, S., et al. (2022). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Retrieved January 31, 2026, from [Link]

-

Braskem. (n.d.). Safety Data Sheet - Piperylene. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dienes by olefination. Retrieved January 31, 2026, from [Link]

- Bachman, G. B., & Goebel, C. G. (1968). U.S. Patent No. 3,394,201. Washington, DC: U.S. Patent and Trademark Office.

-

NIST. (n.d.). 1,3-Pentadiene. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 1,3-Pentadiene, (Z)-. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

Shell Global. (2022). Piperylene Product Stewardship Summary. Retrieved January 31, 2026, from [Link]

-

Global Product Strategy (GPS) Safety Summary. (n.d.). Piperylene. Retrieved January 31, 2026, from [Link]

-

Kai Yen International Trading Corporation. (n.d.). Piperylene. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). The most significant application routes of 1,3-butadiene (1) for the synthesis of APIs and other biologically active compounds. Retrieved January 31, 2026, from [Link]

-

MDPI. (2023). An Alternative Green Solvent for 1,3-Butadiene Extraction. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (1970). Configuration and conformation derived from 1H and 13C NMR spectroscopy of a series of substituted penta-1,3-dien-5-ols. Retrieved January 31, 2026, from [Link]

-

Yang, J., et al. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. RSC Publishing. Retrieved January 31, 2026, from [Link]

-

Juniper Publishers. (2019). Industrial Chemicals and Intermediates from 1, 3-Butadiene. Retrieved January 31, 2026, from [Link]

-

SLS Ireland. (n.d.). trans-1,3-Pentadiene, 90%. Retrieved January 31, 2026, from [Link]

-

Sunny Industrial System GmbH. (n.d.). Piperylene. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). 1,3-BUTADIENE. In Chemical Agents and Related Occupations. Retrieved January 31, 2026, from [Link]

-

Journal of Organic Chemistry. (1997). Regioselective Synthesis and Diels−Alder Reaction of 3,4-Dimethylpenta-1,3-diene. Retrieved January 31, 2026, from [Link]

-

YouTube. (2021). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. Retrieved January 31, 2026, from [Link]

Sources

- 1. shell.com [shell.com]

- 2. lyondellbasell.com [lyondellbasell.com]

- 3. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Pentadiene-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. KaiYen - Piperylene [kaiyenco.com]

- 9. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 10. 1,3-Pentadiene, (Z)- [webbook.nist.gov]

- 11. braskem.com.br [braskem.com.br]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. lookchem.com [lookchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 16. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

- 18. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 1,3-Pentadiene with n-Butyllithium

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the anionic polymerization of 1,3-pentadiene initiated by n-butyllithium. This document offers in-depth technical guidance, field-proven insights, and step-by-step protocols for the synthesis of well-defined poly(1,3-pentadiene) with controlled molecular weight, narrow molecular weight distribution, and specific microstructures.

Scientific Foundation and Strategic Considerations

Anionic polymerization of 1,3-pentadiene is a powerful technique for producing polymers with a high degree of control over their architecture.[1][2] The "living" nature of this polymerization, when conducted under stringent conditions, allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[2][3][4] This level of control is paramount for applications where polymer properties must be precisely tailored, such as in the development of thermoplastic elastomers, adhesives, and advanced drug delivery systems.[2][5]

The choice of n-butyllithium as an initiator is predicated on its efficacy in initiating the polymerization of diene monomers.[3] The mechanism proceeds via the nucleophilic attack of the butyl anion on a 1,3-pentadiene monomer, creating a propagating carbanionic chain end.[1] This living chain end will continue to add monomer units until intentionally terminated.[6]

The stereochemistry of the 1,3-pentadiene monomer, which exists as (E) and (Z) isomers, significantly influences the polymerization kinetics and the resulting polymer microstructure.[3][4] The polymerization of (E)-1,3-pentadiene typically proceeds in a more controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions (PDI ≤ 1.15).[3] In contrast, the polymerization of (Z)-1,3-pentadiene can be less controlled, though the addition of polar modifiers like tetrahydrofuran (THF) can improve the polydispersity.[3]

The solvent system plays a crucial role in determining the polymer microstructure. In non-polar aromatic solvents like toluene, a mixture of 1,4- and 1,2-addition occurs.[3] The use of polar additives can influence the proportion of these microstructures.

Experimental Workflow and Key Methodologies

The successful anionic polymerization of 1,3-pentadiene requires meticulous attention to detail, particularly concerning the purity of reagents and the exclusion of air and moisture. The entire process, from reagent purification to polymer characterization, must be conducted under high-vacuum or inert atmosphere conditions.

Caption: Experimental workflow for anionic polymerization.

Reagent and Solvent Purification